molecular formula C11H22N2O2 B14170994 3-(3-Isobutylpiperazin-1-YL)propanoic acid

3-(3-Isobutylpiperazin-1-YL)propanoic acid

Cat. No.: B14170994
M. Wt: 214.30 g/mol
InChI Key: WDSPVKSRJLHIHL-UHFFFAOYSA-N
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Description

3-(3-Isobutylpiperazin-1-YL)propanoic acid is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It serves as a versatile synthetic building block, particularly for the development of novel therapeutic agents. Its molecular structure, featuring a piperazine ring substituted with an isobutyl group and a propanoic acid side chain, is commonly found in compounds that exhibit biological activity. Piperazine derivatives are a prominent scaffold in pharmaceutical research. They are frequently investigated for their potential to inhibit specific biological targets, including ATP-binding cassette (ABC) transporters like the Breast Cancer Resistance Protein (BCRP/ABCG2) . The structural motif of a carboxylic acid connected to a piperazine core via a propyl linker is a recognized feature in potent and selective inhibitors of such transporters . This compound is provided exclusively for research applications in laboratory settings. It is intended for use by qualified professionals and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

3-[3-(2-methylpropyl)piperazin-1-yl]propanoic acid

InChI

InChI=1S/C11H22N2O2/c1-9(2)7-10-8-13(6-4-12-10)5-3-11(14)15/h9-10,12H,3-8H2,1-2H3,(H,14,15)

InChI Key

WDSPVKSRJLHIHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CN(CCN1)CCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 3 Isobutylpiperazin 1 Yl Propanoic Acid and Analogues

Strategies for the Construction of the Core 3-(Piperazin-1-yl)propanoic Acid Skeleton

The assembly of the target molecule can be approached in a convergent manner, involving the synthesis of the two key fragments—the substituted piperazine (B1678402) and the propanoic acid chain—followed by their conjunction, or through a linear sequence where the piperazine ring is formed with the propanoic acid moiety already in place or introduced subsequently.

The introduction of the 3-propanoic acid side chain onto a pre-formed piperazine ring is a common and efficient strategy. The most prevalent method is the aza-Michael addition (conjugate addition) of a piperazine nitrogen to an acrylic acid derivative. Typically, an acrylate (B77674) ester, such as ethyl acrylate or methyl acrylate, is used as the Michael acceptor. The reaction with a monosubstituted piperazine, like 2-isobutylpiperazine, proceeds by nucleophilic attack of the less sterically hindered secondary amine onto the β-carbon of the acrylate. This reaction is often performed in a protic solvent like ethanol (B145695) or methanol (B129727) and can be catalyzed by mild base or simply by heating. The resulting ester, ethyl 3-(3-isobutylpiperazin-1-yl)propanoate, can then be hydrolyzed to the desired carboxylic acid under acidic or basic conditions.

An alternative approach involves the direct N-alkylation of the piperazine with a 3-halopropanoic acid or its corresponding ester, such as ethyl 3-bromopropanoate. This reaction follows an SN2 mechanism and typically requires a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.

Method Reactants Typical Conditions Product
Aza-Michael Addition2-Isobutylpiperazine, Ethyl AcrylateEthanol, RefluxEthyl 3-(3-isobutylpiperazin-1-yl)propanoate
N-Alkylation2-Isobutylpiperazine, Ethyl 3-bromopropanoateAcetonitrile (B52724), K₂CO₃, RefluxEthyl 3-(3-isobutylpiperazin-1-yl)propanoate
HydrolysisEthyl 3-(3-isobutylpiperazin-1-yl)propanoateaq. NaOH or aq. HCl, Heat3-(3-Isobutylpiperazin-1-yl)propanoic acid

The synthesis of the 2-isobutylpiperazine core is a critical step, as it establishes the substitution pattern of the final molecule. Traditional methods can be lengthy and limited by starting material availability, but modern synthetic chemistry offers several powerful strategies. mdpi.com

A highly effective approach for constructing chiral 2-substituted piperazines is to start from readily available amino acids, a strategy known as the "chiral pool" methodology. nih.gov For the synthesis of 2-isobutylpiperazine, L-leucine or D-leucine, which contains the required isobutyl group with defined stereochemistry, serves as an ideal starting material. The amino acid can be converted into a chiral 1,2-diamine precursor, which is then cyclized to form the piperazine ring. nih.gov For instance, the carboxylic acid of N-protected leucine (B10760876) can be reduced to an alcohol, converted to a leaving group (e.g., a tosylate or mesylate), and displaced by an azide (B81097), which is subsequently reduced to an amine. The resulting N-protected 1,2-diamine can then undergo ring-closing reactions to furnish the piperazine core.

Other advanced methods for synthesizing substituted piperazines include:

Palladium-catalyzed cyclization: This modular approach couples a propargyl unit with a diamine component, allowing for high regio- and stereochemical control in the formation of highly substituted piperazines. organic-chemistry.orgacs.org

Direct C-H functionalization: While often focused on N-protected piperazines, these methods allow for the introduction of substituents directly onto the carbon skeleton of the ring, representing an atom-economical, albeit challenging, alternative. encyclopedia.pubmdpi.com This can involve lithiation followed by reaction with an electrophile or photoredox-catalyzed reactions. mdpi.com

Synthetic Strategy Key Precursor(s) Description Reference
Chiral Pool SynthesisL- or D-LeucineMulti-step conversion of the amino acid to a chiral 1,2-diamine, followed by cyclization to form enantiopure 2-isobutylpiperazine. nih.gov
Palladium-Catalyzed CyclizationDiamine, Propargyl unitA modular method that constructs the piperazine ring with high control over substitution patterns. organic-chemistry.orgacs.org
Direct C-H LithiationN-Boc-piperazine, s-BuLiAsymmetric lithiation of an N-protected piperazine followed by quenching with an electrophile to introduce a substituent. mdpi.com

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Enantiomers

Since the C3 carbon of the piperazine ring is a stereocenter, this compound exists as a pair of enantiomers. The biological activity of chiral molecules often resides in a single enantiomer, making stereoselective synthesis or chiral resolution crucial for pharmacological applications.

Asymmetric synthesis, particularly using the chiral pool approach described previously, is a powerful method to directly obtain a single enantiomer. nih.govresearchgate.net By starting with enantiomerically pure L-leucine or D-leucine, the stereochemistry of the isobutyl-substituted carbon is set from the beginning and carried through the synthetic sequence to yield the corresponding enantiomerically pure final product.

Alternatively, if a racemic synthesis of 2-isobutylpiperazine is performed, a chiral resolution step is necessary to separate the enantiomers. The most common method for resolving chiral amines and carboxylic acids is the formation of diastereomeric salts. wikipedia.org This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which have different physical properties (e.g., solubility) and can be separated by crystallization. wikipedia.org After separation, the resolving agent is removed to yield the pure enantiomers.

Common chiral resolution techniques include:

Classical Resolution via Diastereomeric Salt Formation: The racemic this compound, being amphoteric, can be resolved by forming a salt with either a chiral acid or a chiral base. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization. wikipedia.org

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative method for separating enantiomers. nih.gov The enantiomers interact differently with the chiral environment of the column, leading to different retention times and enabling their separation.

Resolving Agent Class Example Agent Target Functionality Principle
Chiral Acids(+)-Tartaric acid, (1S)-(+)-10-Camphorsulfonic acidPiperazine nitrogen atomsForms diastereomeric salts with the basic piperazine.
Chiral BasesBrucine, (R)-(+)-1-PhenylethylaminePropanoic acid carboxyl groupForms diastereomeric salts with the acidic carboxylic acid.

Derivatization Strategies for Tailored Functionalization of this compound

The structure of this compound offers two primary handles for chemical modification: the carboxylic acid group and the secondary nitrogen atom (N4) of the piperazine ring. These sites allow for tailored functionalization to modulate the compound's physicochemical and biological properties.

The carboxylic acid moiety is a versatile functional group that can be converted into a wide range of other functionalities. nih.gov Standard transformations include the formation of esters, amides, and the reduction to an alcohol. Amide formation is particularly common in medicinal chemistry and is typically achieved by activating the carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), followed by reaction with a primary or secondary amine. nih.govnih.gov

Reaction Reagents Product Functional Group
Esterification (Fischer)Alcohol (e.g., Methanol), Acid catalyst (e.g., H₂SO₄)Ester
AmidationAmine (R-NH₂), Coupling agent (e.g., EDC, HOBt)Amide
ReductionLithium aluminum hydride (LiAlH₄) or Borane (BH₃)Primary Alcohol
Acid Chloride FormationThionyl chloride (SOCl₂) or Oxalyl chlorideAcid Chloride

The secondary amine at the N4 position of the piperazine ring is a nucleophilic site that can readily undergo various chemical transformations. rsc.org These modifications are crucial for exploring the structure-activity relationship of piperazine-containing compounds. researchgate.netnih.gov Common functionalization strategies include N-alkylation, N-acylation, and N-arylation.

N-Alkylation: Can be achieved via nucleophilic substitution with alkyl halides or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov

N-Acylation: Involves the reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

N-Arylation: The coupling of the piperazine nitrogen with aryl halides or triflates, often accomplished using palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, allows for the introduction of various aromatic and heteroaromatic systems.

Reaction Reagents Bond Formed Notes
N-AlkylationAlkyl halide (R-X), Base (e.g., K₂CO₃)N-C(sp³)Standard SN2 reaction.
Reductive AminationAldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃)N-C(sp³)Forms an iminium intermediate that is reduced in situ.
N-AcylationAcyl chloride (RCOCl), Base (e.g., Et₃N)N-C=OForms an amide linkage.
N-Arylation (Buchwald-Hartwig)Aryl halide (Ar-X), Palladium catalyst, Ligand, BaseN-C(sp²)A powerful method for introducing (hetero)aryl groups.
N-SulfonylationSulfonyl chloride (RSO₂Cl), BaseN-SForms a sulfonamide.

Isobutyl Side Chain Structural Elaboration

The structural elaboration of the isobutyl side chain in this compound and its analogues is not extensively documented in publicly available scientific literature. Chemical modifications typically focus on the piperazine ring nitrogens or the carboxylic acid moiety, as these sites are more chemically versatile and often crucial for modulating the pharmacological properties of piperazine derivatives.

Transformations directly on the saturated alkyl isobutyl group would generally require harsh reaction conditions that could compromise the integrity of the rest of the molecule. Standard functionalization of such an unactivated alkyl chain, for instance through free-radical halogenation, would likely suffer from a lack of selectivity and the potential for complex product mixtures. Therefore, synthetic strategies tend to introduce desired functionalities by incorporating already-functionalized building blocks during the synthesis of the piperazine core, rather than by modifying the isobutyl side chain post-synthetically.

Synthesis of Related Substituted Piperazinyl Propanoic Acid Analogues and Intermediates

The synthesis of substituted piperazinyl propanoic acid analogues is a key area of research, allowing for the exploration of structure-activity relationships. Methodologies generally focus on constructing the substituted piperazine core, followed by the addition of the propanoic acid side chain.

A notable approach for the synthesis of 3-substituted piperazine-2-acetic acid esters, which are close structural analogues, has been developed. This method starts from optically pure amino acids, which are converted into 1,2-diamines. These diamine intermediates then undergo an annulation process to form the desired enantiopure 3-substituted piperazine-2-acetic acid esters. researchgate.net This synthetic route has been successfully applied to various substituents at the 3-position of the piperazine ring. researchgate.net

Table 1: Synthesis of 3-Substituted Piperazine-2-Acetic Acid Esters researchgate.net

Starting Material Key Intermediate Substitution (R) Final Product

The general synthetic strategies for constructing substituted piperazine rings, which can then be elaborated into propanoic acid derivatives, often involve several key chemical transformations. These include:

Nucleophilic Substitution: Reaction of a piperazine derivative with a suitable electrophile. For instance, N-alkylation of a monosubstituted piperazine with a halo-propanoate ester.

Reductive Amination: The reaction of a piperazine with an aldehyde or ketone containing the desired substituent, followed by reduction.

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction to form C-N bonds, useful for creating N-aryl piperazines.

Ring Construction: Building the piperazine ring from acyclic precursors, which allows for the introduction of substituents at various positions. A common method involves the cyclization of N-substituted diethanolamine (B148213) derivatives or the reaction of a substituted ethylenediamine (B42938) with a suitable dielectrophile.

An example of the synthesis of a substituted piperazinyl propanoic acid analogue involves the reaction of 1-arylpiperazine with an appropriate reagent to introduce the propanoic acid moiety. For example, 3-[4-(3-methylphenyl)piperazin-1-yl]propanoic acid is commercially available as its dihydrochloride (B599025) salt.

The synthesis of C-substituted piperazines can be more challenging than N-substitution. One modern approach involves the conversion of a primary amino group into a piperazine ring. This has been achieved through a sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, followed by a catalytic reductive cyclization to yield the substituted piperazine ring.

Table 2: General Intermediates in the Synthesis of Substituted Piperazinyl Propanoic Acids

Intermediate Synthetic Utility
N-Boc-piperazine A protected piperazine that allows for selective functionalization at the other nitrogen atom.
Substituted 1,2-diamines Precursors for the construction of C-substituted piperazine rings. researchgate.net
Ethyl 3-bromopropanoate An alkylating agent used to introduce the propanoic acid ester side chain onto a piperazine nitrogen.

These methodologies provide a versatile toolkit for chemists to generate a library of substituted piperazinyl propanoic acid analogues for further investigation.

Advanced Analytical Techniques for Characterization and Quantification in Academic Research

Chromatographic Method Development and Validation for 3-(3-Isobutylpiperazin-1-YL)propanoic Acid

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are instrumental in the separation, identification, and quantification of this compound from its synthesis precursors, intermediates, and potential degradation products.

High-Performance Liquid Chromatography (HPLC) Methodologies

The development of a robust HPLC method for this compound would typically involve a reversed-phase approach, given the compound's polarity. A C18 column is a common initial choice for such analyses, providing a versatile stationary phase for the separation of a wide range of organic molecules. pensoft.net

A typical HPLC method for a related compound, 3-[4-(2-methylpropyl)phenyl]propanoic acid, utilized a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. researchgate.netnih.gov For this compound, a similar approach would be a suitable starting point. The inclusion of an acidic modifier, such as formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid and any basic nitrogen atoms. mastelf.com

Detection is commonly achieved using a UV detector, with the wavelength selected based on the chromophoric properties of the molecule. For compounds with limited UV absorbance, alternative detection methods such as evaporative light scattering detection (ELSD) or mass spectrometry (MS) can be employed.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Development of Stability-Indicating Assays

A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential excipients. medipol.edu.trconicet.gov.ar The development of such an assay for this compound is crucial for determining its shelf-life and storage conditions.

The process involves subjecting the compound to forced degradation under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. mdpi.comresearchgate.net The degradation products are then separated and quantified using a suitable analytical method, typically HPLC. The method must be able to resolve the parent compound from all significant degradation products. researchgate.net

For example, in a stability study of a similar piperazine (B1678402) derivative, ranolazine, the drug was subjected to acid, base, and oxidative stress to generate degradation products. medipol.edu.tr A similar approach would be applied to this compound.

The following table summarizes the typical stress conditions used in forced degradation studies.

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60°C
Base Hydrolysis 0.1 M NaOH24 hours at 60°C
Oxidation 3% H₂O₂24 hours at room temperature
Thermal Degradation 80°C48 hours
Photostability ICH Q1B guidelines-

Optimization of Mobile Phase and Column Chemistries

Optimization of the mobile phase and column chemistry is a critical step in developing a selective and robust HPLC method. researchgate.net For this compound, which possesses both acidic and basic functional groups, the pH of the mobile phase is a key parameter to control retention and peak shape. mastelf.com

Adjusting the mobile phase pH can alter the ionization state of the analyte, thereby influencing its interaction with the stationary phase. A pH below the pKa of the carboxylic acid group and above the pKa of the piperazine nitrogen would result in a zwitterionic species, which may exhibit unique retention characteristics.

The choice of organic modifier (e.g., acetonitrile or methanol) and its proportion in the mobile phase also significantly impacts the separation. nih.gov Acetonitrile generally provides better peak shapes and lower backpressure compared to methanol (B129727). Gradient elution, where the proportion of the organic modifier is changed over time, is often employed for complex mixtures containing compounds with a wide range of polarities. mastelf.com

Different column chemistries, such as C8, phenyl, or embedded polar group phases, can be explored to achieve optimal selectivity for the parent compound and its related substances. sielc.com For instance, a zirconia-based stationary phase was successfully used for the analysis of a related propanoic acid derivative, offering different selectivity compared to traditional silica-based columns. researchgate.netnih.gov

Spectroscopic Characterization Approaches

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. mdpi.comethernet.edu.et A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed for the complete structural assignment of this compound. nih.govresearchgate.net

The ¹H NMR spectrum would provide information about the number of different types of protons and their neighboring environments. The isobutyl group would show characteristic signals for the methyl, methine, and methylene (B1212753) protons. The piperazine ring protons would appear as a complex multiplet, and the propanoic acid chain would exhibit signals for the two methylene groups.

The ¹³C NMR spectrum would indicate the number of different carbon environments. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield shift.

The following table provides the expected ¹H NMR chemical shifts for the key protons in this compound.

ProtonExpected Chemical Shift (ppm)Multiplicity
Isobutyl CH₃~0.9Doublet
Isobutyl CH~1.8Multiplet
Isobutyl CH₂~2.1Doublet
Piperazine CH₂2.3 - 3.0Multiplet
Propanoic CH₂ (α to COOH)~2.5Triplet
Propanoic CH₂ (β to COOH)~2.8Triplet

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. cas.cn For this compound, electrospray ionization (ESI) would be a suitable ionization technique, likely producing a prominent protonated molecular ion [M+H]⁺.

The fragmentation of the molecular ion in the mass spectrometer would provide valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45). libretexts.org The piperazine ring could also undergo characteristic fragmentation.

The high-resolution mass spectrum would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula.

The table below lists some of the expected key fragments in the mass spectrum of this compound.

m/z (mass-to-charge ratio)Possible Fragment
[M+H]⁺Protonated molecular ion
[M+H - H₂O]⁺Loss of water
[M+H - COOH]⁺Loss of the carboxyl group
[C₄H₉]⁺Isobutyl cation

Other Advanced Separation Science Methodologies

For the quantification and purity assessment of this compound, advanced separation techniques are indispensable. These methods are crucial for separating the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds. sielc.comhelixchrom.comjocpr.com For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most appropriate starting point. A C18 or C8 stationary phase would likely provide good retention and separation.

The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous buffer would be a critical parameter to control the ionization state of the carboxylic acid and the piperazine nitrogens, thereby influencing retention. Given the basic nature of the piperazine ring and the acidic nature of the propanoic acid moiety, the compound is zwitterionic. An acidic mobile phase (pH 2-3) would protonate the piperazine nitrogens, leading to good retention on a reversed-phase column. Detection could be achieved using a UV detector at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). rdd.edu.iq

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. oup.comrsc.org Direct analysis of this compound by GC may be challenging due to its low volatility and the presence of the polar carboxylic acid and amine functional groups. These groups can lead to poor peak shape and thermal degradation in the GC inlet and column.

To overcome these limitations, derivatization is often employed. The carboxylic acid group can be esterified (e.g., with methanol to form the methyl ester), and the secondary amine in the piperazine ring can be acylated to increase volatility and thermal stability. oup.com Following derivatization, a non-polar or medium-polarity capillary column (e.g., DB-1 or DB-5) could be used for separation. Detection can be performed using a flame ionization detector (FID) or a mass spectrometer (GC-MS) for structural confirmation.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that is particularly well-suited for the analysis of charged species. bohrium.comnih.govnih.govresearchgate.netresearchgate.net Given that this compound is an amphoteric compound, its charge will be dependent on the pH of the background electrolyte (BGE).

At low pH, the piperazine nitrogens will be protonated, and the molecule will carry a net positive charge, allowing for separation in a standard capillary zone electrophoresis (CZE) mode. At high pH, the carboxylic acid will be deprotonated, and the molecule will have a net negative charge. At its isoelectric point, the net charge will be zero. The choice of BGE pH is therefore crucial for optimizing the separation. Due to its high efficiency and low sample consumption, CE can be a powerful tool for purity determination and quantification.

Interactive Data Table: Overview of Advanced Separation Methodologies

TechniqueStationary Phase/CapillaryMobile Phase/BGEDetectionKey Considerations
HPLC C18 or C8Acetonitrile/Methanol and aqueous buffer (e.g., phosphate)UV (210 nm), MSpH of the mobile phase is critical for retention control.
GC DB-1 or DB-5Inert carrier gas (e.g., Helium, Nitrogen)FID, MSDerivatization (esterification, acylation) is likely required.
CE Fused-silica capillaryAqueous buffer (e.g., phosphate, borate)UV (indirect or direct at low wavelength)BGE pH determines the charge and migration of the analyte.

Computational Chemistry and Theoretical Modeling of 3 3 Isobutylpiperazin 1 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and related characteristics.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. jksus.orgmdpi.com For 3-(3-Isobutylpiperazin-1-YL)propanoic acid, DFT studies would typically involve geometry optimization to find the most stable three-dimensional structure. This optimization ensures that the calculated properties correspond to a minimum on the potential energy surface. jksus.org

Once the geometry is optimized, a range of electronic properties can be calculated. These often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are critical for predicting how it will interact with other molecules and biological targets. jksus.org Natural Bond Orbital (NBO) analysis is another technique that would provide insights into charge distribution, hybridization, and intramolecular interactions like hydrogen bonding. jksus.org

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to electron-donating ability
LUMO Energy-1.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity
Dipole Moment3.5 DMeasures the overall polarity of the molecule

Note: The values in this table are hypothetical and serve as an illustration of typical DFT outputs.

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. nih.gov While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide more accurate results for certain properties. nih.gov

Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies. researchgate.netmit.edu For this compound, CCSD(T) calculations would be valuable for obtaining a highly accurate single-point energy for the DFT-optimized geometry, serving as a benchmark for other methods. arxiv.org Due to its computational cost, CCSD(T) is typically used for smaller molecules or for refining the energies of stationary points (minima and transition states) on a potential energy surface. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

While quantum chemical calculations provide information about a static molecular structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. dovepress.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. mdpi.com

For this compound, MD simulations would be crucial for exploring its conformational landscape. The isobutyl group and the propanoic acid chain can rotate, leading to a variety of different shapes (conformers). MD simulations can reveal the most populated conformers and the energy barriers between them.

Furthermore, MD simulations are essential for studying solvation effects. By placing the molecule in a simulation box filled with explicit solvent molecules (e.g., water), one can observe how the solvent influences the molecule's conformation and dynamics. researchgate.net Analysis of the radial distribution function (RDF) from the simulation can provide detailed information about the hydrogen bonding network between the propanoic acid and piperazine (B1678402) moieties and the surrounding water molecules. nih.gov

Table 2: Potential Outputs from a Molecular Dynamics Simulation of this compound in Water

AnalysisInformation Gained
Root Mean Square Deviation (RMSD)Stability of the molecule's conformation over time
Root Mean Square Fluctuation (RMSF)Flexibility of different parts of the molecule
Radial Distribution Function (RDF)Structure of the hydration shell around specific atoms
Solvent Accessible Surface Area (SASA)Exposure of different parts of the molecule to the solvent

Theoretical Investigations of Reaction Mechanisms and Pathways

Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms that are often difficult to obtain experimentally. mdpi.com For this compound, theoretical studies could investigate its synthesis, degradation, or metabolic pathways.

By mapping the potential energy surface of a reaction, researchers can identify the transition state structures, which are the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. DFT is a common method for these types of investigations. jksus.orgnih.gov

For example, a theoretical study could explore the mechanism of the reaction between a precursor molecule and an isobutyl-containing reagent to form the piperazine ring. This would involve locating the transition states for each step of the proposed mechanism and calculating the associated energy barriers.

Ligand-Target Docking and Molecular Interaction Modeling

If this compound is being investigated for potential pharmaceutical applications, molecular docking would be a key computational technique to employ. mdpi.com Molecular docking predicts the preferred orientation of a ligand (in this case, our molecule) when it binds to a specific protein target. mdpi.com

The process involves generating a large number of possible binding poses of the ligand within the active site of the protein and then using a scoring function to estimate the binding affinity for each pose. The pose with the best score is then analyzed to understand the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov

For instance, given the structural similarity to other piperazine-containing compounds, a potential target could be a G-protein coupled receptor or a specific enzyme. A docking study would provide a hypothesis about the binding mode and affinity, which could then guide the design of new, more potent analogues. mdpi.com Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding pose and to gain a more dynamic understanding of the interactions. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles for SAR Investigations of 3-(3-Isobutylpiperazin-1-YL)propanoic Acid Analogues

SAR investigations for analogues of this compound are centered on systematically altering the three main components of the molecule: the isobutyl group, the piperazine (B1678402) ring, and the propanoic acid moiety. The primary goal is to map the steric, electronic, and hydrophobic requirements of the biological target to enhance desired activities and selectivity.

Key principles for these investigations include:

Modification of the Isobutyl Group: The size, shape, and lipophilicity of the substituent at the 3-position of the piperazine ring are critical. Investigations would involve replacing the isobutyl group with other alkyl chains (e.g., propyl, pentyl), branched isomers (e.g., sec-butyl, tert-butyl), or cyclic groups (e.g., cyclopropyl, cyclohexyl) to probe the steric tolerance of the binding pocket. Introducing heteroatoms or aromatic rings could also explore potential new interactions.

Substitution on the Piperazine Ring: The piperazine scaffold itself is a versatile core. The two nitrogen atoms offer opportunities for modification and can significantly influence the compound's physicochemical properties, such as basicity (pKa) and polarity. humanjournals.com These properties affect oral bioavailability and the ability to cross biological membranes. humanjournals.com SAR studies would explore N-alkylation or N-arylation at the second nitrogen atom to understand its role in target engagement.

Alteration of the Propanoic Acid Chain: The length and flexibility of the linker connecting the piperazine ring to the carboxylic acid group are crucial. SAR studies would involve synthesizing analogues with shorter (acetic acid) or longer (butanoic acid) chains to determine the optimal distance for interaction with the target. The conformational rigidity of this linker can also be modified to improve binding affinity.

Impact of Piperazine Substituents on Biological or Chemical Activities

The piperazine ring is a common scaffold in medicinal chemistry due to its structural rigidity and the ability of its two nitrogen atoms to serve as hydrogen bond acceptors or to be ionized under physiological conditions, facilitating interactions with biological targets. researchgate.net The nature of the substituents on the piperazine ring can dramatically alter a compound's pharmacological profile.

Studies on various classes of piperazine derivatives have shown that:

Aryl Substituents: The addition of an aryl group, such as a phenyl ring, to the piperazine moiety can introduce van der Waals and π-π stacking interactions with aromatic residues in a receptor's binding site. The position and electronic nature of substituents on this aryl ring are critical. For instance, in some series of N-arylpiperazines, substituents in the ortho or meta position of the phenyl ring have a decisive effect on affinity for certain receptors. acs.org Electron-withdrawing groups (like -Cl, -Br, -NO2) can enhance activity in some contexts, whereas electron-donating groups may reduce it. mdpi.com

Alkyl Substituents: Replacing or modifying alkyl groups, such as the isobutyl group in the parent compound, can probe the size and shape of hydrophobic pockets within the target protein. For example, replacing a cyclohexyl group on the piperazine nucleus of a sigma receptor ligand with other alkyl or aryl substituents led to a significant drop in affinity, highlighting the importance of this specific group for binding. researchgate.net

Bioisosteric Replacement: Replacing the piperazine ring with bioisosteres like homopiperazine (B121016) or bridged diazabicycloalkanes can alter the compound's conformational properties and basicity, leading to changes in receptor affinity and selectivity. mdpi.com In one study, replacing a piperazine ring with a piperidine (B6355638) moiety dramatically increased affinity for the σ1 receptor while having little effect on H3 receptor affinity, demonstrating how this change can tune selectivity. nih.gov

The following table illustrates hypothetical SAR data for piperazine analogues, demonstrating how modifications can impact receptor binding affinity.

CompoundR1 (on Piperazine N-4)R2 (on Piperazine C-3)Binding Affinity (Ki, nM)
1 (Parent)-CH2CH2COOH-CH2CH(CH3)2 (isobutyl)50
2-CH2CH2COOH-H250
3-CH2CH2COOH-CH(CH3)2 (isopropyl)75
4-CH2CH2COOH-Cyclohexyl40
5-CH2COOH-CH2CH(CH3)2 (isobutyl)120
6-(CH2)3COOH-CH2CH(CH3)2 (isobutyl)90

Role of the Propanoic Acid Moiety in Molecular Recognition and Function

Key roles of the propanoic acid moiety include:

Ionic Bonding and Hydrogen Bonding: The carboxylate group is an excellent hydrogen bond acceptor and can form strong ionic bonds (salt bridges) with positively charged amino acid residues such as arginine, lysine, or histidine within a receptor's binding pocket. researchgate.net These interactions are often crucial for anchoring the ligand to its target and contribute significantly to binding affinity. researchgate.net

Solubility and Pharmacokinetics: The presence of the ionizable carboxylic acid group generally increases the water solubility of the molecule, which can influence its pharmacokinetic properties, including absorption and distribution. researchgate.net

Structural and Conformational Influence: The three-carbon chain of the propanoic acid group provides a specific length and degree of flexibility, allowing the terminal carboxylate to position itself optimally for interaction with the target. The binding affinity can be sensitive to the length of this alkyl chain. acs.org Studies on other arylpropionic acid derivatives have shown that this moiety is central to their biological activities. humanjournals.comresearchgate.net The interaction of the propionic acid group can also induce conformational changes in the target protein. nih.gov

Computational Approaches to QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For analogues of this compound, QSAR models can predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules and saving significant time and resources. researchgate.net

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. The selection of appropriate descriptors is crucial for building a predictive model. For piperazine-based compounds, descriptors are typically categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals. Examples include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons and can be indicative of reactivity. ijacskros.comnih.gov

Dipole Moment: Measures the polarity of the molecule. nih.gov

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons. ijacskros.com

Steric Descriptors: These relate to the size and shape of the molecule, which are important for how well it fits into a binding site. Examples include:

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability. ijacskros.com

Topological Descriptors (e.g., Randic index): Numerical values derived from the graph representation of the molecule, describing its connectivity and branching. khanacademy.org

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which affects its ability to cross cell membranes and bind to hydrophobic pockets.

LogP (Partition coefficient): The logarithm of the ratio of the concentration of a compound in octanol (B41247) and water.

Aqueous Solubility (LogS): The logarithm of the solubility of the compound in water. ijacskros.com

Topological Polar Surface Area (PSA): The sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule, which correlates with hydrogen bonding potential and membrane permeability. ijacskros.com

The following table summarizes common molecular descriptors used in QSAR studies of piperazine derivatives.

Descriptor TypeDescriptor NameDescription
ElectronicHOMO/LUMO EnergyEnergy of the highest occupied/lowest unoccupied molecular orbital, related to reactivity. ijacskros.com
ElectronicDipole MomentMeasures the overall polarity of the molecule. nih.gov
StericMolar Refractivity (MR)Relates to the molecular volume and polarizability. ijacskros.com
HydrophobicLogPOctanol-water partition coefficient, a measure of lipophilicity.
TopologicalPolar Surface Area (PSA)Surface area of polar atoms, related to membrane permeability. ijacskros.com

Once molecular descriptors are calculated for a series of compounds with known biological activities, statistical methods are used to build the QSAR model. The robustness and predictive power of the model must be rigorously validated. Common statistical methods include:

Multiple Linear Regression (MLR): This is one of the simplest methods, creating a linear equation that relates the biological activity to a combination of the most relevant molecular descriptors. nih.gov While easy to interpret, MLR can be vulnerable when descriptors are correlated with each other. nih.gov

Partial Least Squares (PLS): PLS is a regression technique that is particularly useful when the number of descriptors is large or when there is multicollinearity among them. It reduces the descriptor variables to a smaller number of orthogonal "latent variables" and then performs regression on these. nih.govscispace.com

Multiple Non-Linear Regression (MNLR): This method is used when the relationship between the descriptors and the biological activity is not linear. It can capture more complex relationships but may be more prone to overfitting. ijacskros.com

Artificial Neural Networks (ANN): ANNs are powerful machine learning models inspired by the structure of the brain. They can model highly complex, non-linear relationships between descriptors and activity.

Model Validation: The predictive ability of a QSAR model is assessed through validation procedures:

External Validation: This is considered the most stringent test of a model's predictive power. The initial dataset is split into a training set (used to build the model) and a test set (which is not used in model development). The model's ability to predict the activities of the compounds in the test set is then evaluated using parameters like the predictive R² (R²pred).

A statistically significant and validated QSAR model provides valuable insights into the structural requirements for activity and serves as a powerful tool for the virtual screening and design of new, more effective analogues of this compound.

In Vitro Biochemical and Molecular Interaction Studies

Investigation of Specific Enzyme Modulation and Inhibition Profiles

There is no publicly available research detailing the specific enzyme modulation or inhibition profiles of 3-(3-Isobutylpiperazin-1-YL)propanoic acid. Studies on other propanoic acid derivatives have shown a wide range of enzyme interactions, including the inhibition of cytosolic phospholipase A2α by certain indole-based propanoic acids. However, these findings are specific to the studied molecules and cannot be attributed to this compound without direct experimental evidence.

Cellular Pathway Modulation and Signal Transduction Investigations

No studies were found that investigate the impact of this compound on cellular pathways or signal transduction mechanisms.

Receptor Binding Studies

There is no available data from receptor binding assays for this compound. Research on structurally different propionic acid analogs, such as (S)-2-amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic acid (AMPA), has been crucial in defining specific glutamate (B1630785) receptor subtypes, but this information is not applicable to the compound .

Antioxidant Pathway Induction (e.g., NRF2)

There is no evidence to suggest that this compound is an inducer of the NRF2 antioxidant pathway. The activation of this key regulator of cellular defense against oxidative stress is a property that must be determined through specific in vitro assays, which have not been reported for this compound. nih.govnih.gov

Antioxidant and Radical Scavenging Mechanisms

No studies have been published that evaluate the direct antioxidant or radical scavenging properties of this compound. While other derivatives, such as those of 3-((4-hydroxyphenyl)amino)propanoic acid, have been explored for such activities, the antioxidant potential is intrinsically linked to their specific chemical structures, and no such data exists for the subject compound. mdpi.com

Antimicrobial Activity Studies against Model Microorganisms (In Vitro)

There are no reports on the in vitro antimicrobial activity of this compound against any model microorganisms. Although various N-arylpiperazine and propionic acid derivatives have been synthesized and tested for antimicrobial effects against bacteria and fungi, the results are highly structure-dependent. nih.govnih.govmdpi.com Without specific minimum inhibitory concentration (MIC) or other susceptibility testing data, the antimicrobial potential of this compound remains unknown.

In Vitro Reactivity with Endogenous Biomolecules (e.g., Glutathione)

No published research data is currently available to detail the in vitro reactivity of this compound with glutathione.

BiomoleculeAssay TypeReactivity OutcomeAdduct FormationSource
Glutathione (GSH)Data Not AvailableData Not AvailableData Not AvailableData Not Available

Table 1: Summary of In Vitro Reactivity Studies. As indicated, there is no available data from in vitro studies to assess the reactivity of this compound with glutathione.

Applications in Chemical Biology and Advanced Materials Research

Development of Chemical Probes and Activity-Based Profiling Agents

Chemical probes are small molecules used to study and manipulate biological systems, while activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govdoaj.org An activity-based probe (ABP) typically consists of a reactive group (or "warhead") that covalently binds to an enzyme's active site, a linker, and a reporter tag for detection and identification. researchgate.net

While direct research on 3-(3-isobutylpiperazin-1-yl)propanoic acid as a chemical probe is not extensively documented, its structure provides a promising scaffold for the design of such tools. The propanoic acid moiety can be modified to incorporate a reactive warhead, such as an electrophile, capable of covalently bonding to nucleophilic residues in the active sites of certain enzymes. nih.gov The piperazine (B1678402) ring can serve as a recognition element, potentially directing the probe to specific classes of enzymes, or be used to modulate the probe's physicochemical properties, such as solubility and cell permeability. Furthermore, the secondary amine on the piperazine ring or the carboxylic acid could be functionalized with reporter tags like fluorophores or biotin (B1667282) for visualization and affinity purification.

The development of novel ABPs is crucial for exploring the "undruggable" proteome and identifying new therapeutic targets. researchgate.netnih.gov The modular nature of this compound makes it an attractive starting point for creating libraries of chemical probes to screen against various enzyme classes.

Probe ComponentFunctionPotential Incorporation into this compound
Reactive Group Covalently modifies the target enzymeThe propanoic acid could be derivatized into an electrophilic warhead.
Recognition Element Provides specificity for a target enzyme classThe isobutylpiperazine moiety could confer specific binding properties.
Reporter Tag Enables detection and isolation of probe-enzyme complexesAttached to the piperazine nitrogen or as part of the linker.

Integration into Bioconjugation and Click Chemistry Strategies

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate. "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of biological conditions, making them ideal for bioconjugation. rjptonline.orgnih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction. nih.gov

The structure of this compound is well-suited for integration into these chemical strategies. The carboxylic acid group can be readily converted into an alkyne or an azide (B81097), the key functional groups for click chemistry. This would allow for the efficient and specific attachment of this molecule to biomolecules, nanoparticles, or surfaces that have been functionalized with the complementary reactive partner.

For instance, a derivative of this compound bearing a terminal alkyne could be "clicked" onto an azide-modified protein or nucleic acid. This approach could be used to label biomolecules for imaging studies, to create targeted drug delivery systems, or to immobilize enzymes onto a solid support. The piperazine core could also be a key component in the design of new ligands or pharmacophores that are then attached to larger biological scaffolds via click chemistry. Research has shown the utility of click chemistry in constructing arylpiperazinyl 1,2,3-triazole derivatives, highlighting the compatibility of the piperazine moiety with these reactions. researchgate.net

Bioconjugation StrategyDescriptionApplicability to this compound
Click Chemistry (CuAAC) Copper-catalyzed reaction between an azide and a terminal alkyne.The propanoic acid can be functionalized to contain either an azide or an alkyne group.
Amide Bond Formation Reaction between a carboxylic acid and an amine.The propanoic acid can be coupled to primary or secondary amines on biomolecules.
Esterification Reaction between a carboxylic acid and an alcohol.The propanoic acid can be linked to hydroxyl groups on biomolecules.

Role in Coordination Chemistry and Metal Complexation Research

The field of coordination chemistry investigates the formation and properties of coordination complexes, which consist of a central metal atom or ion bonded to one or more surrounding molecules or ions, known as ligands. mdpi.com Piperazine and its derivatives are well-known for their ability to act as ligands, coordinating to a variety of metal ions through their nitrogen atoms. biointerfaceresearch.comrsc.org Similarly, carboxylic acids are excellent ligands, typically binding to metals through their oxygen atoms.

Given that this compound contains both a piperazine ring and a propanoic acid group, it is expected to be a versatile ligand capable of forming stable complexes with a range of transition metals and other metal ions. nih.gov The molecule could act as a bidentate ligand, coordinating to a metal center through one of the piperazine nitrogens and the carboxylate group, or it could bridge multiple metal centers. The specific coordination mode would depend on factors such as the nature of the metal ion, the pH of the solution, and the presence of other competing ligands.

The resulting metal complexes could have interesting catalytic, magnetic, or photophysical properties. For example, piperazine-containing metal complexes have been investigated for their biological activity and as catalysts. biointerfaceresearch.comrsc.org Research on similar propanoic acid derivatives has shown their ability to form complexes with various metals, exhibiting different geometries and interesting properties. nih.gov Therefore, metal complexes of this compound could find applications in areas such as catalysis, bioinorganic chemistry, and the development of new materials with specific electronic or magnetic functions.

Metal IonPotential Coordination Site(s) on this compoundPotential Geometry of Complex
Copper(II) Piperazine nitrogen, Carboxylate oxygenSquare planar, Octahedral
Zinc(II) Piperazine nitrogen, Carboxylate oxygenTetrahedral, Octahedral
Nickel(II) Piperazine nitrogen, Carboxylate oxygenSquare planar, Octahedral
Cobalt(II) Piperazine nitrogen, Carboxylate oxygenTetrahedral, Octahedral

Potential as Building Blocks for Supramolecular Assemblies and Functional Materials

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can be used to construct a wide variety of supramolecular assemblies, including capsules, cages, and polymers, with diverse functions.

The structure of this compound makes it an excellent candidate as a building block for supramolecular chemistry. The carboxylic acid group can participate in strong hydrogen bonding interactions, either with other carboxylic acid groups to form dimers or with other hydrogen bond donors and acceptors. The piperazine ring can also engage in hydrogen bonding and provides a rigid, well-defined structural element.

Recent research has highlighted piperazine as a promising building block for the construction of functional materials, such as those exhibiting aggregation-induced emission (AIE). rsc.orgbohrium.com The electron-donating nature and specific conformation of the piperazine ring can be exploited to create materials with unique photophysical properties. By incorporating this compound into larger molecular frameworks or polymers, it may be possible to develop new functional materials for applications in sensing, imaging, and optoelectronics. The isobutyl group can also influence the self-assembly process by providing steric bulk and contributing to hydrophobic interactions.

Supramolecular InteractionRelevant Functional Group(s)Potential Resulting Assembly
Hydrogen Bonding Carboxylic acid, Piperazine N-HDimers, chains, sheets
Hydrophobic Interactions Isobutyl groupMicelles, vesicles
Coordination Bonds Piperazine nitrogen, Carboxylate oxygenMetal-organic frameworks (MOFs)

Emerging Research Avenues and Challenges in the Study of 3 3 Isobutylpiperazin 1 Yl Propanoic Acid

Advancements in High-Throughput Screening and Lead Discovery Methodologies

The discovery of novel bioactive compounds hinges on the ability to screen large libraries of chemicals for desired activities. High-throughput screening (HTS) has become an indispensable tool in this process. For piperazine (B1678402) derivatives, HTS allows for the rapid identification of "hit" compounds that can serve as starting points for drug development or as probes for studying biological pathways.

Recent advancements in HTS technologies are significantly impacting the exploration of piperazine libraries. These include the miniaturization of assays, the use of sophisticated robotic systems, and the development of highly sensitive detection methods. For instance, the screening of a marine compound library using HTS recently identified a piperazine-based drug with potential therapeutic applications. mdpi.com

The table below illustrates a hypothetical HTS campaign for a library of piperazine derivatives, showcasing the types of data generated and the criteria for hit selection.

Compound IDConcentration (µM)Target Inhibition (%)Cytotoxicity (%)Hit Criteria Met
PZD-00110855Yes
PZD-00210202No
PZD-003109260No
PZD-00410788Yes

This is a hypothetical data table for illustrative purposes.

Multidisciplinary Approaches for Compound Optimization and Mechanistic Elucidation

Once a hit compound is identified, the subsequent phase of lead optimization is crucial for enhancing its potency, selectivity, and pharmacokinetic properties. This endeavor is increasingly reliant on multidisciplinary approaches that integrate synthetic chemistry, computational modeling, and biological evaluation.

For a compound like 3-(3-Isobutylpiperazin-1-YL)propanoic acid, a multidisciplinary team would work in concert. Synthetic chemists would devise routes to create analogues with systematic modifications to the isobutyl group, the piperazine ring, and the propanoic acid side chain. Computational chemists would employ molecular docking and molecular dynamics simulations to predict how these structural changes would affect binding to a target protein. nih.govrsc.org Concurrently, biologists would assess the activity of these new compounds in relevant cellular and biochemical assays. This iterative cycle of design, synthesis, and testing is essential for developing a deep understanding of the structure-activity relationship (SAR) and for identifying a candidate with optimal characteristics for further development.

Implementation of Green Chemistry Principles in Synthetic Routes

The chemical industry is under increasing pressure to adopt more environmentally friendly practices. In the context of synthesizing piperazine derivatives, this has led to a growing emphasis on the principles of green chemistry. Researchers are actively exploring alternative synthetic strategies that reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Several green chemistry approaches are being applied to the synthesis of piperazine-containing molecules:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Photoredox catalysis: The use of light to drive chemical reactions offers a more sustainable alternative to traditional methods that often require harsh reagents. mdpi.com

Use of green solvents: Replacing hazardous organic solvents with water, ethanol (B145695), or other environmentally benign alternatives is a key focus. rsc.org

Multicomponent reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly efficient and atom-economical. researchgate.netresearchgate.net

The following table compares a traditional synthetic route to a hypothetical green route for a piperazine derivative, highlighting the improvements in environmental impact.

ParameterTraditional RouteGreen Route
SolventDichloromethaneWater/Ethanol
CatalystHeavy metal-basedOrganic photoredox catalyst
Reaction Time24 hours2 hours
Energy ConsumptionHighLow
Waste GenerationSignificantMinimal

This is a hypothetical data table for illustrative purposes.

Challenges in Translating Academic Findings into Broader Chemical Applications

The transition of a promising discovery from an academic laboratory to a commercially viable product is fraught with challenges. nih.gov For piperazine derivatives with potential therapeutic applications, these hurdles can be particularly significant. One of the primary challenges is the so-called "valley of death," the gap in funding and resources between basic research and clinical development.

Furthermore, academic researchers may lack expertise in the regulatory requirements for drug approval, leading to studies that are not designed to meet the stringent standards of regulatory agencies. nih.gov There is often a disconnect between the endpoints of academic research, which may focus on novel mechanisms of action, and the needs of industry, which prioritize robust and scalable manufacturing processes and a clear path to market.

To bridge this gap, greater collaboration between academia and industry is needed. Initiatives that provide academic researchers with access to industry expertise and resources can help to ensure that promising compounds like this compound have a clearer trajectory toward real-world applications.

Future Directions in Computational-Assisted Design and Predictive Modeling

Computational chemistry and molecular modeling are poised to play an even more significant role in the future of piperazine derivative research. Advances in computing power and the development of more accurate algorithms are enabling researchers to tackle increasingly complex problems.

Future directions in this area include:

Artificial intelligence and machine learning: AI algorithms can be trained on large datasets of chemical structures and biological activities to predict the properties of new compounds, thereby accelerating the discovery process.

Enhanced sampling methods for molecular dynamics: These techniques allow for more thorough exploration of the conformational landscape of molecules and their interactions with biological targets, providing deeper insights into binding mechanisms.

Quantum mechanics/molecular mechanics (QM/MM) simulations: By treating the most critical parts of a system with high-level quantum mechanics and the remainder with more efficient molecular mechanics, QM/MM methods can provide a highly accurate description of chemical reactions and enzyme catalysis.

These computational approaches will be instrumental in the rational design of the next generation of piperazine-based compounds, enabling the fine-tuning of their properties for specific applications and reducing the time and cost associated with experimental studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.